molecular formula C16H21N5O B2983269 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone CAS No. 2197455-80-2

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone

Cat. No.: B2983269
CAS No.: 2197455-80-2
M. Wt: 299.378
InChI Key: FZDCEZCDFYWLAH-UHFFFAOYSA-N
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Description

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone is a chemical compound with the molecular formula C16H21N5O. It has been used in various research studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify the main spectral features of the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride has a molecular weight of 188.66 and is a solid .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be various enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds, facilitated by the carbonyl group incorporated in its structure . The triazole ring can act as both a hydrogen bond acceptor and donor , offering various types of binding to the target enzyme.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This suggests that the compound could affect a wide range of biochemical pathways.

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with triazole compounds . For instance, some triazole derivatives have been found to function as caspase-3, 8, and Bax activators, as well as down-regulators of the antiapoptotic Bcl2, classifying them as apoptotic inducers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain enzymes or other molecules in the biological system could affect the compound’s interaction with its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and efficacy .

Future Directions

The future directions in the research of similar compounds could involve further investigation of their biological activities and potential applications in medicinal chemistry . Further studies could also focus on improving the synthesis process and exploring other potential mechanisms of action.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-19(2)14-5-3-13(4-6-14)16(22)20-11-7-15(8-12-20)21-17-9-10-18-21/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCEZCDFYWLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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